
N-(1-cyanocyclopentyl)-2-(2,4-dimethylpiperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-2-(2,4-dimethylpiperazin-1-yl)acetamide, also known as CPP-ACP, is a synthetic compound that has gained significant attention in the field of dental research. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 388.5 g/mol. This compound is widely used in dental products due to its ability to promote remineralization of tooth enamel and prevent dental caries.
作用機序
N-(1-cyanocyclopentyl)-2-(2,4-dimethylpiperazin-1-yl)acetamide works by binding to the surface of the tooth enamel and forming a protective layer that helps prevent demineralization. The compound also promotes the uptake of calcium and phosphate ions from saliva, which are necessary for remineralization of the tooth enamel. In addition, this compound has been shown to inhibit the growth of bacteria that cause dental caries by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the tooth enamel. The compound promotes the deposition of calcium and phosphate ions on the tooth surface, which helps to strengthen the enamel and prevent decay. In addition, this compound has been found to reduce the solubility of the tooth enamel, which makes it more resistant to acid erosion.
実験室実験の利点と制限
N-(1-cyanocyclopentyl)-2-(2,4-dimethylpiperazin-1-yl)acetamide has several advantages for use in lab experiments. The compound is stable and has a long shelf life, which makes it easy to store and transport. In addition, this compound is water-soluble, which makes it easy to dissolve in solutions for use in experiments. However, this compound has some limitations for use in lab experiments. The compound is relatively expensive, which can limit its use in large-scale experiments. In addition, this compound has limited solubility in organic solvents, which can limit its use in certain types of experiments.
将来の方向性
There are several potential future directions for research on N-(1-cyanocyclopentyl)-2-(2,4-dimethylpiperazin-1-yl)acetamide. One area of focus is on the development of new dental products that incorporate this compound for the prevention and treatment of dental caries. Another area of research is on the use of this compound in combination with other compounds for enhanced remineralization of tooth enamel. In addition, there is potential for research on the use of this compound in other applications, such as the treatment of osteoporosis and other bone disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has significant potential for use in dental research. The compound has been shown to promote remineralization of tooth enamel, prevent dental caries, and have antimicrobial properties. This compound has several advantages for use in lab experiments, but also has some limitations. There are several potential future directions for research on this compound, including the development of new dental products and the use of this compound in other applications.
合成法
N-(1-cyanocyclopentyl)-2-(2,4-dimethylpiperazin-1-yl)acetamide is synthesized through a multi-step process involving the reaction of cyclopentanone with sodium cyanide to form 1-cyanocyclopentanol. The resulting compound is then reacted with 2,4-dimethylpiperazine and acetic anhydride to produce this compound.
科学的研究の応用
N-(1-cyanocyclopentyl)-2-(2,4-dimethylpiperazin-1-yl)acetamide has been extensively studied for its potential applications in dental research. The compound has been found to have significant effects on the remineralization of tooth enamel, which makes it an attractive ingredient in dental products such as toothpaste, mouthwash, and chewing gum. In addition, this compound has been shown to have antimicrobial properties, which can help prevent the growth of bacteria that cause dental caries.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2,4-dimethylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-12-9-17(2)7-8-18(12)10-13(19)16-14(11-15)5-3-4-6-14/h12H,3-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCUCERNEGEVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC(=O)NC2(CCCC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

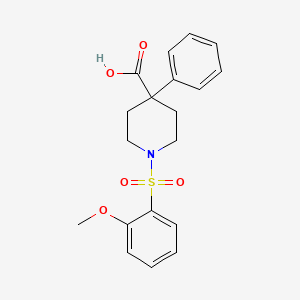
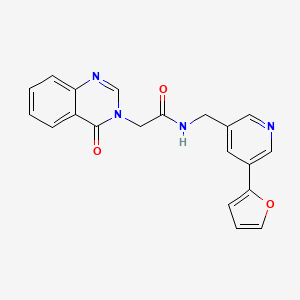
![(1-Methyltriazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2970167.png)
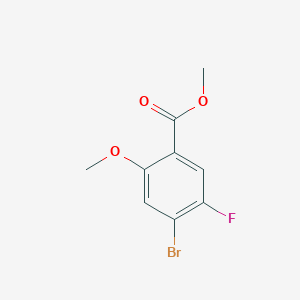
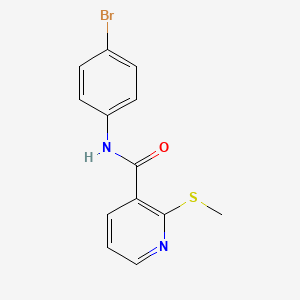
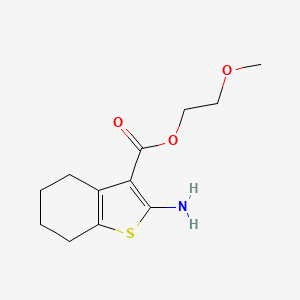
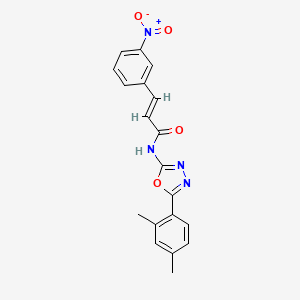
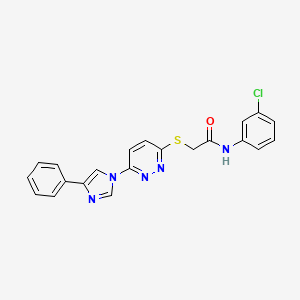
![N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2970177.png)

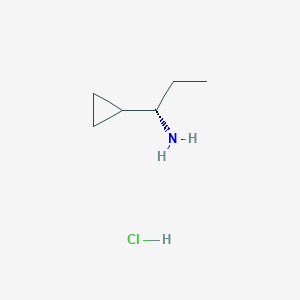
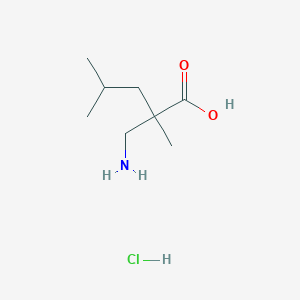
![8-Nitro-3-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]chromen-2-one](/img/structure/B2970181.png)
![2-Chloro-N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]propanamide](/img/structure/B2970182.png)